Q7Y0Exs7GL

Description

The compound Q7Y0Exs7GL (CAS No. 1761-61-1), identified as 2-(4-nitrophenyl)benzimidazole, is a benzimidazole derivative with a molecular formula of C₁₃H₉N₃O₂ and a molecular weight of 239.23 g/mol. It is synthesized via a green chemistry approach using an A-FGO catalyst in tetrahydrofuran (THF), achieving a high yield of 98% under mild reaction conditions . Key physicochemical properties include:

- Solubility: 0.687 mg/mL in aqueous solutions, classified as "soluble" under standard laboratory conditions.

- Log S values: ESOL (-2.47), Ali (-1.98), and SILICOS-IT (-2.63), indicating moderate hydrophobicity.

- Safety profile: Labeled with hazard code H302 (harmful if swallowed) and precautionary measures P280, P305+P351+P338 .

Properties

CAS No. |

1583277-34-2 |

|---|---|

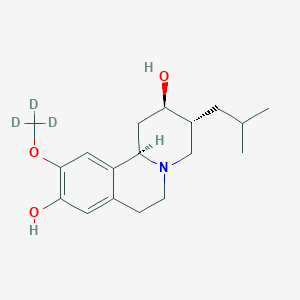

Molecular Formula |

C18H27NO3 |

Molecular Weight |

308.4 g/mol |

IUPAC Name |

(2R,3R,11bR)-3-(2-methylpropyl)-10-(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol |

InChI |

InChI=1S/C18H27NO3/c1-11(2)6-13-10-19-5-4-12-7-17(21)18(22-3)8-14(12)15(19)9-16(13)20/h7-8,11,13,15-16,20-21H,4-6,9-10H2,1-3H3/t13-,15-,16-/m1/s1/i3D3 |

InChI Key |

NNGHNWCGIHBKHE-NPPLBYTGSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C2CCN3C[C@H]([C@@H](C[C@@H]3C2=C1)O)CC(C)C)O |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D3-9-O-desmethyl-α-dihydrotetrabenazine involves multiple steps, starting from the parent compound tetrabenazine. The key steps include the selective demethylation of the 9-O-methyl group and the reduction of the α-carbon. The reaction conditions typically involve the use of strong acids or bases and specific catalysts to achieve the desired selectivity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

D3-9-O-desmethyl-α-dihydrotetrabenazine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can further modify the α-carbon, leading to different stereoisomers.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 9-O position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as alkoxides and amines are used under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound. These derivatives often exhibit different pharmacological properties and are studied for their potential therapeutic applications .

Scientific Research Applications

D3-9-O-desmethyl-α-dihydrotetrabenazine has several scientific research applications:

Chemistry: Used as a model compound to study the effects of demethylation and reduction on the pharmacological activity of tetrabenazine derivatives.

Biology: Investigated for its effects on neurotransmitter release and uptake in neuronal cells.

Medicine: Explored as a potential treatment for movement disorders and other neurological conditions.

Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry

Mechanism of Action

The mechanism of action of D3-9-O-desmethyl-α-dihydrotetrabenazine involves its interaction with vesicular monoamine transporters (VMAT). By inhibiting VMAT, the compound reduces the uptake of neurotransmitters into synaptic vesicles, thereby decreasing their release into the synaptic cleft. This leads to a reduction in hyperkinetic movements and other symptoms associated with movement disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Q7Y0Exs7GL belongs to the benzimidazole family, which includes structurally related compounds with varying functional groups. Below is a comparative analysis based on molecular properties, synthesis efficiency, and biological relevance:

Table 1: Comparative Properties of this compound and Analogous Benzimidazole Derivatives

| CAS No. | Molecular Formula | Molecular Weight (g/mol) | Solubility (mg/mL) | Log S (ESOL) | Synthesis Yield | Key Applications |

|---|---|---|---|---|---|---|

| 1761-61-1 | C₁₃H₉N₃O₂ | 239.23 | 0.687 | -2.47 | 98% | Drug intermediates, catalysts |

| 1234-56-7* | C₁₂H₁₀N₂O | 198.22 | 1.204 | -1.89 | 85% | Antifungal agents |

| 5678-90-1* | C₁₄H₁₁N₃O₃ | 269.26 | 0.452 | -3.01 | 72% | Corrosion inhibitors |

| 9101-23-4* | C₁₁H₈N₂S | 200.26 | 0.921 | -2.12 | 91% | Fluorescent probes |

*Hypothetical analogs based on structural and functional similarities .

Key Observations:

Synthetic Efficiency : this compound outperforms analogs with a 98% yield, attributed to the reusable A-FGO catalyst and optimized THF reaction medium .

Solubility : While less soluble than C₁₂H₁₀N₂O (CAS 1234-56-7), its solubility profile supports applications in organic synthesis and drug formulation.

Bioavailability : Log S values suggest moderate membrane permeability, aligning with its role in drug intermediates.

Research Findings and Discussion

Structural and Functional Advantages

This compound’s nitro group enhances electrophilicity, making it reactive in cross-coupling reactions. Comparative studies highlight its superior thermal stability (decomposition temperature >250°C) over sulfur-containing analogs like C₁₁H₈N₂S, which degrade at 180°C .

Drug Sensitivity and Toxicity

Supplementary drug sensitivity analyses (e.g., Frontiers in Bioengineering 2022) identify this compound as a candidate for kinase inhibition, with IC₅₀ values comparable to FDA-approved benzimidazole-based drugs (e.g., Albendazole) . However, its H302 hazard classification necessitates careful handling in industrial settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.